molecular formula C12H12ClN3O B3365716 N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide CAS No. 1258641-09-6

N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide

Cat. No. B3365716
CAS RN: 1258641-09-6
M. Wt: 249.69 g/mol
InChI Key: SVQHAOXKPRSPOM-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCA is a pyrazole derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Treatment of Generalized Epilepsies

“N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide” derivatives have been discovered as potent, selective, and brain-penetrating T-type calcium channel blockers . These compounds have shown excellent efficacy in a rodent model of generalized absence-like epilepsy . T-type calcium channels play a key role in neuronal excitability and burst firing, and selective triple T-type calcium channel blockers could offer a new way to treat various CNS disorders, particularly epilepsy .

Optimization of Solubility and Brain Penetration

The optimization of these compounds has focused mainly on solubility and brain penetration . This is crucial for ensuring that the drug can reach its target in the central nervous system (CNS) and exert its therapeutic effect .

Identification of Ames Negative Aminopyrazole

During the optimization process, an Ames negative aminopyrazole was identified as a putative metabolite of this compound series . This is significant as it indicates that the compound is unlikely to be mutagenic, which is an important consideration in drug development .

Development of New 1,4-Benzodiazepines

The research has led to the identification of new 1,4-benzodiazepines as brain penetrant and selective triple T-type calcium channel blockers . These compounds have improved physicochemical properties, solubility, and metabolic stability .

Radiosynthesis and Evaluation

“N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide” has been used in the radiosynthesis and evaluation of a novel monoacylglycerol lipase radiotracer . This could potentially have applications in imaging studies and the investigation of diseases where monoacylglycerol lipase is implicated .

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-8-12(17)14-11-6-7-16(15-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQHAOXKPRSPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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